molecular formula C22H25FN4O4S B2444851 3,4,5-triethoxy-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 391887-75-5

3,4,5-triethoxy-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2444851
CAS No.: 391887-75-5
M. Wt: 460.52
InChI Key: XJAVKAFUCSTTMV-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including ethoxy, fluorophenyl, and triazolyl moieties, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the ethoxy groups through etherification reactions. The fluorophenyl and triazolyl groups are then incorporated using nucleophilic substitution and cyclization reactions, respectively. Common reagents used in these reactions include ethyl iodide, sodium ethoxide, and various triazole precursors .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy groups can yield 3,4,5-tricarboxybenzamide, while reduction of the fluorophenyl group can produce 3,4,5-triethoxy-N-[[4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide .

Scientific Research Applications

3,4,5-triethoxy-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazolyl group can form hydrogen bonds and coordinate with metal ions, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,4,5-triethoxy-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide possesses a unique combination of functional groups that enhance its reactivity and specificity in chemical and biological applications. The presence of the triazolyl group, in particular, distinguishes it from other benzamide derivatives and contributes to its versatility in research and industrial applications .

Properties

IUPAC Name

3,4,5-triethoxy-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O4S/c1-4-29-17-11-14(12-18(30-5-2)20(17)31-6-3)21(28)24-13-19-25-26-22(32)27(19)16-9-7-15(23)8-10-16/h7-12H,4-6,13H2,1-3H3,(H,24,28)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAVKAFUCSTTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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